[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate
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Overview
Description
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring via a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as flow chemistry. For instance, the rapid formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its subsequent reaction with electrophiles can achieve high yields in short reaction times .
Chemical Reactions Analysis
Types of Reactions
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxidation of aromatic amines using mild conditions and inexpensive reagents.
Substitution: The functionalization of imidazoles through substitution reactions, such as the reaction with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, dimethyl sulphoxide, ammonium acetate, and various electrophiles. Reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles and functionalized imidazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate involves its interaction with molecular targets and pathways. For instance, imidazole derivatives are known to interact with various enzymes and receptors, influencing biological processes . The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Pyrimidine Derivatives: These compounds also contain a trifluoromethyl group and have applications in antifungal, insecticidal, and anticancer research.
4,5-Diphenyl-imidazol-1,2,3-triazoles: These compounds possess similar structural motifs and have shown potent inhibitory activities toward enzymes such as α-glucosidase.
Uniqueness
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is unique due to its specific combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound [4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article focuses on its biological activity, particularly its antiviral properties, cytotoxicity, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of aldehydes with corresponding oximes and ammonium acetate, resulting in a variety of derivatives with differing biological activities. The trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, which is crucial for its interaction with biological targets .
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral activity against various viruses, particularly orthopoxviruses. The selectivity index (SI), which measures the ratio of cytotoxicity to antiviral activity, indicates a promising therapeutic window.
Compound | M.W. | CC50 (μM) | IC50 (CPXV) (μM) | SI CPXV | IC50 (ECTV) (μM) | SI ECTV |
---|---|---|---|---|---|---|
1f | 314 | 321.97 ± 29.62 | 10.03 ± 1.88 | 32 | 6.75 ± 0.67 | 46 |
1e | 291 | 45.70 ± 8.93 | 3.23 ± 0.38 | 14 | 1.07 ± 0.14 | 43 |
The compound 1f shows low cytotoxicity with a high selectivity index (SI = 919), making it particularly interesting for further development as an antiviral agent .
Cytotoxicity
Cytotoxicity studies reveal that this compound has varying effects on different cell lines. The compound demonstrates low cytotoxicity levels in uninfected monolayers, which is advantageous for therapeutic applications. For instance, the CC50 value indicates that the compound can be administered at doses that do not significantly harm normal cells while effectively inhibiting viral replication .
Structure-Activity Relationships (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl in the para position of the phenyl moiety has been shown to enhance both antiviral activity and selectivity against viruses while minimizing cytotoxic effects. This relationship highlights the importance of molecular modifications in optimizing biological activity.
Case Studies
In a comparative study involving different derivatives of imidazole, compounds with electron-withdrawing groups demonstrated superior activity against cowpox and ectromelia viruses compared to their counterparts with electron-donating groups . For example, compound 1e exhibited significant antiviral effects but also higher cytotoxicity compared to compound 1f , indicating a trade-off between efficacy and safety.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-9(2-4-10)7-19-11(18)17-6-5-16-8-17/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEZLMYBHFOWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N2C=CN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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